1,11-dihydropyrimido[4,5-a]carbazol-2-one
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Overview
Description
The compound identified by the Chemical Identifier (CID) 15423898 is a chemical substance with specific properties and applications. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1,11-dihydropyrimido[4,5-a]carbazol-2-one involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production methods for this compound are designed to scale up the synthesis process while maintaining safety and efficiency. These methods often involve the use of large-scale reactors and controlled environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,11-dihydropyrimido[4,5-a]carbazol-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and yield .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products can include various derivatives and intermediates that are useful in further chemical synthesis .
Scientific Research Applications
1,11-dihydropyrimido[4,5-a]carbazol-2-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1,11-dihydropyrimido[4,5-a]carbazol-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The detailed molecular mechanisms can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,11-dihydropyrimido[4,5-a]carbazol-2-one can be identified based on their chemical structure and properties. These compounds may share similar reactivity and applications, but each has unique characteristics that distinguish them from this compound .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes. This compound may offer advantages in certain applications due to its distinct properties and reactivity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique chemical properties and reactivity make it valuable for research and industrial applications
Properties
IUPAC Name |
1,11-dihydropyrimido[4,5-a]carbazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c18-14-15-7-8-5-6-10-9-3-1-2-4-11(9)16-13(10)12(8)17-14/h1-7,16H,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDQHLCIQKJBQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C=NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C=NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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